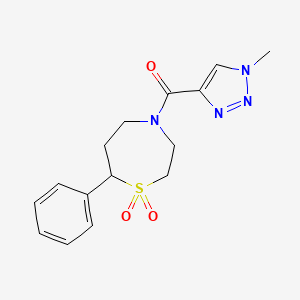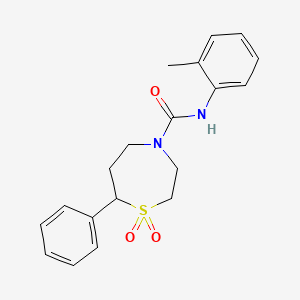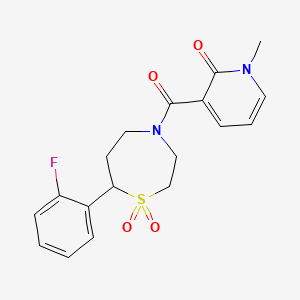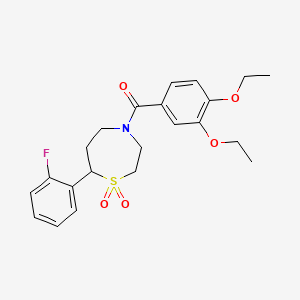
4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione, or 4-OCPT for short, is a compound that has been studied for its potential applications in scientific research. It is a derivative of thiazepane and is a member of the oxolane family of compounds. 4-OCPT is a colorless solid that is soluble in water and organic solvents. It has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry.
科学的研究の応用
4-OCPT has been studied extensively for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry. In addition, 4-OCPT has been used in studies of the biosynthesis of other compounds, such as the synthesis of thiazolidinones. It has also been used in studies of the mechanism of action of drugs, such as the inhibition of the enzyme cyclooxygenase-2.
作用機序
The mechanism of action of 4-OCPT is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other compounds. Inhibition of COX-2 can lead to a decrease in the production of these compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OCPT are not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other compounds. Inhibition of COX-2 can lead to a decrease in the production of these compounds, which can have a variety of physiological effects. These effects include decreased inflammation, pain relief, and improved blood flow.
実験室実験の利点と制限
The use of 4-OCPT in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Additionally, it has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry. However, there are some limitations to its use in the laboratory. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-OCPT in scientific research. One potential direction is its use in the development of novel drugs. 4-OCPT could potentially be used to develop drugs that target specific enzymes, such as COX-2, and could be used to create drugs that have fewer side effects than currently available drugs. Additionally, 4-OCPT could be used to develop new imaging techniques, such as positron emission tomography (PET) imaging, which could be used to detect and monitor diseases. Finally, 4-OCPT could be used to study the biochemical and physiological effects of other compounds, such as the effects of other thiazepane derivatives.
合成法
4-OCPT can be synthesized through a two-step process. The first step involves the reaction of 3-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,2-thiazepin-4-one with phenylmagnesium bromide in a solvent such as diethyl ether. This reaction produces 4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. The second step involves the conversion of the compound into its base form, which can be done by the addition of sodium hydroxide to the reaction mixture.
特性
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZFWNEKIGGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)
![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)
![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)


![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)
![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)

![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)

